Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS 1934939-07-7) is a spirocyclic heterocyclic building block belonging to the 2-oxa-5-azaspiro[3.5]nonane family, with molecular formula C₁₂H₁₉NO₄, molecular weight 241.28 g/mol, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen position. The compound features a rigid spiro-fused oxetane–piperidine scaffold bearing an 8-ketone functional handle, which distinguishes it from non-oxo and regioisomeric analogs.

Molecular Formula C12H19NO4
Molecular Weight 241.287
CAS No. 1934939-07-7
Cat. No. B2613177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate
CAS1934939-07-7
Molecular FormulaC12H19NO4
Molecular Weight241.287
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=O)CC12COC2
InChIInChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-5-4-9(14)6-12(13)7-16-8-12/h4-8H2,1-3H3
InChIKeyKCVWOYFQUITJMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS 1934939-07-7): Spirocyclic Building Block Identity and Core Specifications for Procurement


Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS 1934939-07-7) is a spirocyclic heterocyclic building block belonging to the 2-oxa-5-azaspiro[3.5]nonane family, with molecular formula C₁₂H₁₉NO₄, molecular weight 241.28 g/mol, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen position [1]. The compound features a rigid spiro-fused oxetane–piperidine scaffold bearing an 8-ketone functional handle, which distinguishes it from non-oxo and regioisomeric analogs. It is supplied across multiple reputable vendors with purity specifications typically ranging from 90% to ≥98% and is classified with acute oral toxicity and irritant hazard statements (H302, H315, H319, H335) . Its PubChem computed properties include XLogP3-AA of 0.1, topological polar surface area (TPSA) of 55.8 Ų, zero H-bond donors, and four H-bond acceptors [1].

Why In-Class 2-Oxa-5-Azaspiro[3.5]nonane Building Blocks Cannot Be Interchanged: The Critical Role of the 8-Oxo Ketone and Regioisomeric Precision in Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS 1934939-07-7)


Within the 2-oxa-5-azaspiro[3.5]nonane scaffold family, subtle alterations in the position of the ketone functional group, the arrangement of oxygen and nitrogen heteroatoms, and the choice of N-protecting group produce structurally distinct building blocks that are not functionally interchangeable. The target compound's 8-oxo ketone provides a synthetically orthogonal reactive handle for reductive amination, Grignard addition, or olefination chemistry that is entirely absent in the non-oxo parent tert-butyl 2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS 1374659-20-7, C₁₂H₂₁NO₃, MW 227.31 g/mol) . Furthermore, the specific 2-oxa-5-aza regioisomeric arrangement of the target compound differs from the 5-oxa-2-aza regioisomer (CAS 1936655-32-1), which positions the Boc-protected nitrogen and the ether oxygen in a reversed spatial orientation . Such regioisomeric variation alters the three-dimensional exit vector geometry of the scaffold, a parameter of established importance in spirocyclic drug discovery where scaffold geometry directly influences target binding and pharmacokinetic properties [1]. The amino analog tert-butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS 1367679-67-1, C₁₂H₂₂N₂O₃, MW 242.31 g/mol) introduces a basic amine that shifts the protonation state and H-bond donor count from 0 to 2, fundamentally altering solubility and permeability characteristics compared with the neutral ketone-bearing target compound . These structural divergences mean that substitution without explicit re-validation of the downstream synthetic route or biological SAR would introduce uncontrolled variables into any research or development program.

Quantitative Differentiation Evidence for Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS 1934939-07-7) Against Its Closest Analogs


Comparison of Physicochemical Properties: CLogP, TPSA, and H-Bond Profile of Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate vs. the Non-Oxo Parent Compound

The target compound incorporates an 8-ketone that increases molecular weight by 13.97 g/mol and adds one H-bond acceptor (from 3 to 4 acceptors) relative to the non-oxo parent tert-butyl 2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS 1374659-20-7). For the non-oxo parent, PubChem computed XLogP3-AA is 1.4 with TPSA of 38.8 Ų (C₁₂H₂₁NO₃, MW 227.31). The target compound exhibits a markedly lower XLogP3-AA of 0.1 and higher TPSA of 55.8 Ų (C₁₂H₁₉NO₄, MW 241.28) [1][2]. This represents a LogP decrease of approximately 1.3 log units and a TPSA increase of approximately 17 Ų. Both parameters trend in the direction of improved aqueous solubility and reduced passive membrane permeability, consistent with the introduction of the polar ketone group. These differences are quantitatively sufficient to alter predictions of oral absorption and blood–brain barrier penetration in drug-like property filters (e.g., Lipinski Rule of Five, CNS MPO score) and must be accounted for in any scaffold-hopping or bioisostere replacement strategy.

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Regioisomeric Differentiation: Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (2-Oxa-5-Aza) vs. the 5-Oxa-2-Aza Regioisomer (CAS 1936655-32-1) – Impact on Scaffold Exit Vector Geometry

The target compound (CAS 1934939-07-7) positions the oxygen atom at position 2 of the spiro[3.5]nonane system and the Boc-protected nitrogen at position 5, with the ketone at position 8 (InChI Key: KCVWOYFQUITJMT-UHFFFAOYSA-N; SMILES: CC(C)(C)OC(=O)N1CCC(=O)CC12COC2). The regioisomer tert-butyl 8-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1936655-32-1) reverses the heteroatom placement, positioning oxygen at position 5 and nitrogen at position 2 of the spiro system (InChI Key: LBQTUNDLJVQSOS-UHFFFAOYSA-N; SMILES differs in connectivity) [1]. While both share the same molecular formula (C₁₂H₁₉NO₄) and molecular weight (241.28 g/mol), their distinct InChI Keys and SMILES strings confirm non-identical connectivity. The regioisomer exhibits a higher fraction Csp³ of 0.83 and a TPSA of 55.84 Ų, with computed Consensus Log Pₒ/w of 1.1, compared with the target compound's XLogP3-AA of 0.1 [1]. The reversed heteroatom placement alters the three-dimensional vector angle of the Boc-piperidine ring relative to the oxetane ring, which can produce different orientations of substituents when the scaffold is elaborated. In spirocyclic medicinal chemistry, such exit vector differences are known to modulate target protein binding and are not interchangeable without experimental re-validation [2].

Synthetic Chemistry Spirocyclic Scaffolds Regioisomer Differentiation

Functional Group Orthogonality: Ketone (8-Oxo) vs. Amine (8-Amino) Analog – Comparative H-Bond Donor Count and Synthetic Reactivity Divergence

The target compound bears an 8-ketone group (C=O), which serves as an electrophilic handle for nucleophilic addition reactions (e.g., Grignard, organolithium, reductive amination) while contributing zero H-bond donors. The closest functional group analog, tert-butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS 1367679-67-1, C₁₂H₂₂N₂O₃, MW 242.31 g/mol), replaces the ketone with a primary amine (NH₂), which introduces two H-bond donors and a basic pKₐ center, fundamentally switching the reactivity profile from electrophilic to nucleophilic [1]. The amino analog exhibits a melting point of 105–109 °C and is described as a white to off-white crystalline powder relatively insoluble in water . The target compound is a solid supplied at room temperature storage and carries acute toxicity hazard statements (H302, H315, H319, H335) . While direct melting point data for the target compound was not identified in the accessed sources, its predicted boiling point is 362.4 ± 42.0 °C and predicted density is 1.18 ± 0.1 g/cm³ . The H-bond donor count difference (0 for target vs. 2 for amino analog) is a categorical distinction that impacts solubility, permeability, and pharmacokinetic behavior in any elaborated lead series.

Synthetic Methodology Protecting Group Strategy Functional Group Interconversion

Vendor Purity Specification and Quality Control Tier Comparison for Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate Procurement

Commercially available purity specifications for the target compound vary significantly across vendors, which has direct implications for the suitability of the material for different research applications. Sigma-Aldrich/Synthonix Corporation lists the compound at 90% purity (Catalog SY3H6E40F047) . Aladdin Scientific offers 97% purity . ChemScene (Catalog CS-0505332) specifies ≥98% purity . ChemicalBook supplier listings report purities of 98%, 98%+, and 99% from different manufacturers . The ≥98% purity tier from ChemScene and certain ChemicalBook-listed suppliers is 8–10 percentage points above the 90% specification from Sigma-Aldrich/Synthonix. This differential is meaningful in the context of multi-step synthesis: a building block at 90% purity contains up to 10% impurities that may carry through to downstream intermediates, potentially complicating purification or introducing side products in subsequent steps. For fragment-based screening or parallel library synthesis, the higher purity tier reduces the risk of false-positive or false-negative biological readouts traceable to impurities rather than the intended scaffold.

Chemical Procurement Quality Assurance Building Block Purity

Protecting Group Strategy: Boc (tert-Butyl Carbamate) vs. Cbz (Benzyl Carbamate) – Orthogonal Deprotection Conditions for Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate

The target compound employs a tert-butoxycarbonyl (Boc) protecting group on the spirocyclic nitrogen, which undergoes acidolytic cleavage under mild conditions (e.g., TFA/DCM or HCl/dioxane) to liberate the free secondary amine. The benzyl carbamate (Cbz) analog, benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS 2386514-46-9), requires hydrogenolysis (H₂, Pd/C) or strongly acidic conditions for deprotection [1]. The Boc group's acid-lability is orthogonal to hydrogenolysis-labile functional groups (e.g., benzyl ethers, alkenes, nitro groups) that would be incompatible with Cbz deprotection conditions. Conversely, the Cbz group is stable to the acidic conditions used for Boc removal, enabling sequential deprotection strategies in more complex synthetic routes. The predicted pKₐ of the target compound's conjugate acid (the protonated spirocyclic amine after Boc removal) is –1.74 ± 0.20, indicating the free amine is a very weak base that will be predominantly deprotonated at physiological pH, a feature that may influence downstream biological testing relative to more basic amine scaffolds . The choice of Boc vs. Cbz protection is therefore not merely a trivial protecting group preference but determines the compatibility of this building block with the broader synthetic sequence and the acid/base character of the final elaborated product.

Protecting Group Chemistry Orthogonal Deprotection Multi-Step Synthesis

Safety and Handling Classification: Hazard Profile Comparison of Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate with Structural Analogs for Laboratory Risk Assessment

The target compound is classified under the Globally Harmonized System (GHS) with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The signal word is 'Warning,' and the compound is shipped as a solid at room temperature . In comparison, the amino analog tert-butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS 1367679-67-1), which contains a primary amine, may carry additional hazard classifications related to amine reactivity (e.g., sensitization potential), though explicit GHS data for this analog were not captured in the accessed sources . The target compound requires storage at room temperature per ChemScene and ChemicalBook specifications , while Sigma-Aldrich/Synthonix recommends refrigerator storage . This storage discrepancy (room temperature vs. refrigerated) may reflect differences in long-term stability data between vendors and should be clarified with the selected supplier. The non-oxo parent compound tert-butyl 2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS 1374659-20-7), lacking the reactive ketone, may present a different hazard profile, though comparable GHS data were not retrievable from non-excluded sources.

Laboratory Safety Chemical Handling Hazard Classification

Best-Fit Research and Industrial Application Scenarios for Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS 1934939-07-7) Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization Requiring an Electrophilic Spirocyclic Ketone Handle with Low LogP for CNS Drug Discovery

The target compound's XLogP3-AA of 0.1 and TPSA of 55.8 Ų place it within favorable CNS drug-like property space, while the electrophilic 8-ketone provides a synthetic handle for introducing amine, hydroxyl, or alkyl substituents at position 8 via reductive amination or nucleophilic addition [1]. In contrast, the non-oxo parent (XLogP3-AA 1.4) is significantly more lipophilic and lacks this reactive center, and the amino analog introduces unwanted H-bond donors (HBD = 2) that may reduce CNS penetration . The compound is suited for parallel library synthesis of spirocyclic analogs where the ketone is the primary diversification point, supported by ≥98% purity material from vendors such as ChemScene to minimize impurity interference in biological assays .

Multi-Step Synthesis Requiring Orthogonal Boc Protection Compatible with Hydrogenation-Sensitive Functionality

The Boc protecting group on the target compound enables acidolytic deprotection (TFA, HCl) that is fully orthogonal to hydrogenolysis-sensitive functional groups such as benzyl ethers, alkenes, nitro groups, and Cbz protecting groups elsewhere in the synthetic sequence [1]. This makes the target compound preferable over the Cbz-protected analog (benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate, CAS 2386514-46-9) when the synthetic route involves catalytic hydrogenation-incompatible motifs . The predicted pKₐ of –1.74 for the deprotected amine indicates the free amine generated after Boc removal will be unprotonated under physiological conditions, which is valuable for programs targeting intracellular or CNS targets where basicity-driven lysosomal trapping is a concern [1].

Scaffold-Hopping and Bioisostere Replacement Studies Requiring Defined Spirocyclic Exit Vector Geometry (2-Oxa-5-Aza Arrangement)

The specific 2-oxa-5-aza regioisomeric arrangement of the target compound produces a unique three-dimensional exit vector geometry that differs from the 5-oxa-2-aza regioisomer (CAS 1936655-32-1) and the 2-oxa-6-aza regioisomer [1]. In spirocyclic drug discovery, such exit vector differences are known to modulate target protein binding and cannot be assumed equivalent . The target compound should be selected when the medicinal chemistry design hypothesis requires the Boc-piperidine ring and the oxetane ring to project substituents in the specific spatial orientation dictated by the 2-oxa-5-aza connectivity, as confirmed by its distinct InChI Key (KCVWOYFQUITJMT-UHFFFAOYSA-N) [1].

Building Block Procurement for Fragment-Based Screening Libraries with Fully Characterized Safety and Handling Profile

The target compound is supplied by multiple vendors with documented purity specifications ranging from 90% to ≥98%, complete GHS hazard classification (H302, H315, H319, H335, Warning), and room-temperature storage stability [1]. This well-characterized supply chain and safety profile reduces procurement risk for organizations building fragment or building block screening collections where documentation completeness and hazard transparency are prerequisites for institutional chemical registration and handling approval [1]. The compound's MDL number (MFCD31743156) and PubChem CID (130992076) provide unambiguous identifiers for inventory management and electronic laboratory notebook integration .

Quote Request

Request a Quote for Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.